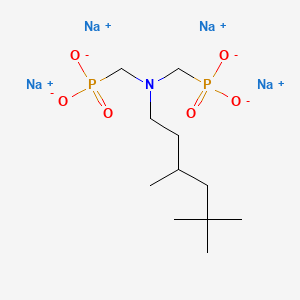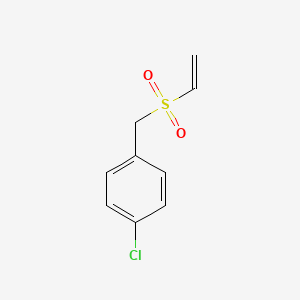
trans-Dibromotetrakis(pyridine)rhodium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dibromotetrakis(pyridine)rhodium bromide: is a coordination complex with the molecular formula C20H20Br3N4Rh It is known for its unique structure, where a rhodium center is coordinated by four pyridine ligands and two bromide ions in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-Dibromotetrakis(pyridine)rhodium bromide typically involves the reaction of rhodium(III) bromide hydrate with pyridine in an appropriate solvent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: trans-Dibromotetrakis(pyridine)rhodium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: Where one or more pyridine ligands can be replaced by other ligands.
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, changing its oxidation state.
Coordination Reactions: The compound can form complexes with other molecules or ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve other ligands such as phosphines or amines.
Oxidation-Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often involve solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new rhodium complexes with different ligands, while redox reactions can result in changes to the oxidation state of the rhodium center.
科学研究应用
trans-Dibromotetrakis(pyridine)rhodium bromide has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research has explored its potential as an anticancer agent due to its ability to interact with biological molecules.
Nanotechnology: It is involved in the preparation of rhodium nanoparticles, which have applications in electronics and catalysis.
作用机制
The mechanism by which trans-Dibromotetrakis(pyridine)rhodium bromide exerts its effects depends on the specific application. In catalysis, the rhodium center often acts as the active site, facilitating the transformation of substrates through coordination and activation. In biological applications, the compound can interact with DNA or proteins, potentially disrupting cellular processes and leading to anticancer effects.
相似化合物的比较
trans-Dichlorotetrakis(pyridine)rhodium chloride: Similar structure but with chloride ligands instead of bromide.
trans-Dibromotetrakis(amine)rhodium bromide: Similar structure but with amine ligands instead of pyridine.
trans-Dibromotetrakis(phosphine)rhodium bromide: Similar structure but with phosphine ligands instead of pyridine.
Uniqueness: trans-Dibromotetrakis(pyridine)rhodium bromide is unique due to its specific ligand environment, which can influence its reactivity and stability. The presence of pyridine ligands provides distinct electronic and steric properties compared to other similar compounds, making it particularly useful in certain catalytic and biological applications.
属性
CAS 编号 |
14267-74-4 |
|---|---|
分子式 |
C20H20Br3N4Rh |
分子量 |
659.0 g/mol |
IUPAC 名称 |
pyridine;rhodium(3+);tribromide |
InChI |
InChI=1S/4C5H5N.3BrH.Rh/c4*1-2-4-6-5-3-1;;;;/h4*1-5H;3*1H;/q;;;;;;;+3/p-3 |
InChI 键 |
CUUWUTGOYVZVBA-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Br-].[Br-].[Br-].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)



![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)





![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

